(4Z)-4-[4-(diethylamino)benzylidene]-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining 4-(diethylamino)benzaldehyde with appropriate hydrazine derivatives.
Cyclization Reactions: Formation of the pyrazole ring through cyclization of intermediate compounds.
Functional Group Transformations: Introduction of the tetrazole moiety through azide chemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The aromatic and heterocyclic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Catalysis: May serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Chemical Sensors: Used in the design of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE
- 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TRIAZOL-5-YL)-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H19N7O |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(2H-tetrazol-5-yl)pyrazol-3-one |
InChI |
InChI=1S/C16H19N7O/c1-4-22(5-2)13-8-6-12(7-9-13)10-14-11(3)19-23(15(14)24)16-17-20-21-18-16/h6-10H,4-5H2,1-3H3,(H,17,18,20,21)/b14-10- |
InChI Key |
YIPHBIMDCRKNQH-UVTDQMKNSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=NNN=N3)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NNN=N3)C |
Origin of Product |
United States |
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